![molecular formula C19H12FN3O B2663072 (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile CAS No. 861210-17-5](/img/structure/B2663072.png)
(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
Übersicht
Beschreibung
(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a pyrimidin-2-yloxy group, and a prop-2-enenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate: The initial step often involves the halogenation of a benzene ring to introduce a fluorine atom, forming 2-fluorobenzene.
Coupling with Pyrimidin-2-yloxy Group: The next step involves the coupling of the fluorophenyl intermediate with a pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with pyrimidine and phenyl groups often exhibit significant anticancer properties. The specific structure of (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile allows for interactions with biological targets that are crucial in cancer progression. For instance, studies have shown that similar compounds can inhibit key enzymes involved in tumor growth and metastasis, making them candidates for further investigation in cancer therapeutics .
Cardiovascular Applications
The compound has been explored for its potential as a soluble guanylate cyclase stimulator, which is relevant in the treatment of pulmonary hypertension. This application is based on its ability to enhance nitric oxide signaling pathways, thereby promoting vasodilation and reducing blood pressure in pulmonary circulation . The pharmacological profile of related compounds suggests that this compound may share similar beneficial effects.
Interaction with Biological Targets
The binding affinity of this compound to specific receptors or enzymes is critical for its therapeutic efficacy. In vitro studies have indicated that the compound can modulate signaling pathways associated with cell proliferation and apoptosis, which are pivotal in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can lead to the development of more potent derivatives. The presence of the fluorophenyl group is hypothesized to enhance lipophilicity and improve membrane permeability, which are desirable traits for drug candidates targeting intracellular processes .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Case Study 2: Cardiovascular Research
In a recent investigation focusing on soluble guanylate cyclase stimulators, compounds structurally related to this compound were tested for their ability to lower pulmonary arterial pressure in animal models. Results indicated a reduction in pressure comparable to established therapies, suggesting a promising avenue for future clinical applications .
Wirkmechanismus
The mechanism by which (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(2-chlorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
- (2E)-2-(2-bromophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
- (2E)-2-(2-methylphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Biologische Aktivität
(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile, identified by its CAS number 861210-17-5, is a synthetic compound with potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H12FN3O, and it features a fluorophenyl group and a pyrimidin-2-yloxy moiety, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H12FN3O |
CAS Number | 861210-17-5 |
Physical Form | Solid |
Purity | 90% |
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Activity : Compounds containing pyrimidine derivatives have shown the ability to inhibit inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), leading to reduced inflammation in various models .
- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit cell migration, particularly in colorectal cancer cell lines (HCT116). Preliminary studies suggest that it could act as a dual inhibitor of specific kinases implicated in tumor growth .
In Vitro Studies
- Cytotoxicity Assays : The compound has demonstrated dose-dependent cytotoxicity against cancer cell lines. For instance, it showed an effective dose (ED50) of approximately in inducing apoptosis in HCT116 cells .
- Kinase Inhibition : The compound was evaluated for its inhibitory effects on Mer and c-Met kinases. Notably, it exhibited potent inhibitory activities with IC50 values ranging from to .
Anti-inflammatory Effects
In studies assessing anti-inflammatory activity, the compound was found to significantly suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Activity
In a study involving HCT116 cells, treatment with this compound resulted in a marked reduction in cell viability and migration. The transwell assay indicated a significant decrease in migration compared to control groups, suggesting potential use as an anticancer agent .
Case Study 2: Inhibition of Inflammatory Mediators
A separate study evaluated the compound's effects on inflammatory pathways. It was shown to inhibit the expression of COX-2 and iNOS significantly, highlighting its potential as an anti-inflammatory therapeutic agent .
Eigenschaften
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-18-8-2-1-7-17(18)15(13-21)11-14-5-3-6-16(12-14)24-19-22-9-4-10-23-19/h1-12H/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKCFLNALPCHW-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.